Pomiferin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Maclura pomifera and Pomiferin for Drug Development

Botanical Source and Chemical Profile

Osage orange (Maclura pomifera (Raf.) Schneid), a deciduous tree belonging to the Moraceae family, is native to the south-central United States but has been widely cultivated across North America. Historically valued for its exceptionally durable and rot-resistant wood, used for fence posts, tool handles, and bows, various parts of the tree have also been employed in traditional medicine by Indigenous communities, such as the Comanche, who used a root decoction to treat sore eyes [1] [2] [3].

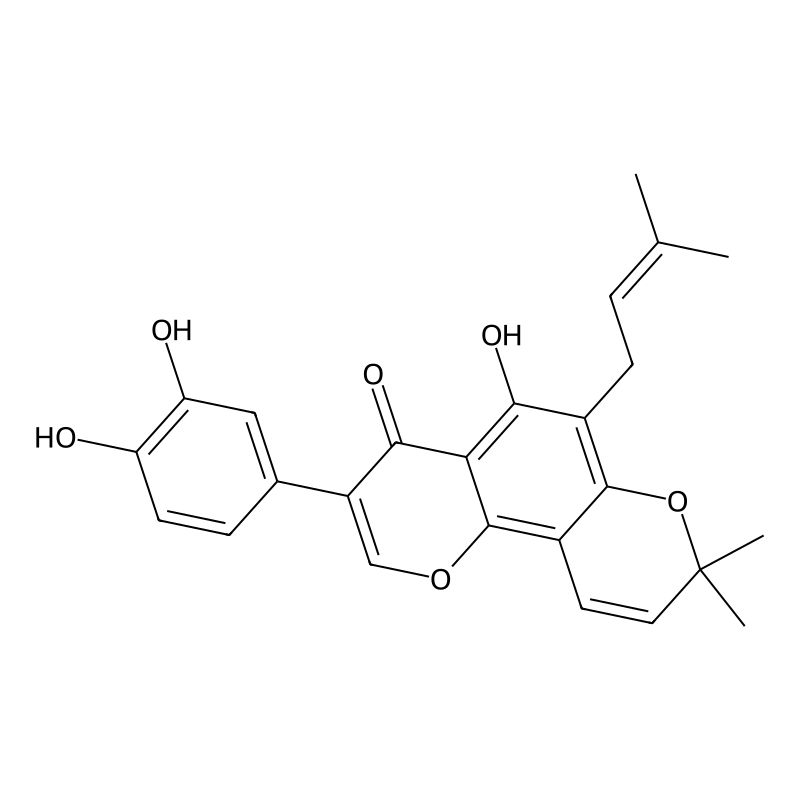

The plant, particularly its fruits, leaves, and heartwood, is a rich source of bioactive prenylated isoflavonoids. The most significant of these compounds, Pomiferin (IUPAC name: 3′,4′,5-Trihydroxy-6′′,6′′-dimethyl-6-(3-methylbut-2-en-1-yl)-6′′H-pyrano[2′′,3′′:7,8]isoflavone; Molecular Formula: C₂₅H₂₄O₆; Molecular Weight: 420.461 g/mol), was first isolated and characterized by Melville L. Wolfrom in 1939 [4]. This compound is primarily found in the fruits and female flowers of the tree, often alongside its structural analog, Osajin [4]. Beyond these prenylated isoflavones, chemical profiling of leaf extracts has identified a range of other polyphenolic compounds, with 5-O-caffeoylquinic acid being the dominant constituent in ethanolic extracts [5]. Gas chromatography-mass spectrometry (GC-MS) analysis also reveals the presence of compounds like pentacosane and palmitic acid in dichloromethane extracts, as well as simple phenolic compounds such as 3-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol in aqueous extracts [5] [1].

Extraction, Quantification, and Characterization Protocols

Standardized Extraction Methodology

The following protocols, adapted from recent literature, provide high yields of bioactive extracts and purified this compound.

- Leaf Extracts for Antimicrobial Screening: Dried and coarsely chopped leaves are subjected to conventional maceration. For ethanolic extracts, macerate plant material in ethanol (e.g., 1:10 w/v) for 24 hours with agitation. For aqueous extracts, suspend dried leaves in deionized water (e.g., 100 mg/mL) and heat at 95°C for 5 minutes. Filter the resulting extract sequentially through a coffee filter and a 0.2-micron sterile filter. Aliquots can be stored at -80°C [5] [1].

- Isolation of this compound from Fruit: Finely ground, dried Osage orange fruit is subjected to sequential solvent extraction using dichloromethane or methanol in a Soxhlet apparatus. The crude extract is then fractionated using vacuum liquid chromatography (VLC) or flash column chromatography over silica gel, with a gradient elution of hexane/ethyl acetate. This compound-rich fractions are identified by TLC and further purified using preparative HPLC (C18 column, acetonitrile/water mobile phase) to obtain this compound with >98% purity, as confirmed by LC-MS and NMR [6] [4].

Analytical and Quantification Techniques

- Ultra-High-Performance Liquid Chromatography (UHPLC): For polyphenolic profiling, use a C18 column with a diode array detector (DAD) coupled to a triple-quadrupole mass spectrometer (MS). A water-acetonitrile gradient, both acidified with 0.1% formic acid, is effective. Detection and quantification are achieved by comparison to authentic standards [5].

- Gas Chromatography-Mass Spectrometry (GC-MS): For analysis of volatile and semi-volatile components, derivatize extracts (e.g., via silylation) and analyze using a system like the ThermoFisher TRACE 1310 GC-ISQ LT. Identify compounds using the NIST mass spectral library [1].

- Nuclear Magnetic Resonance (NMR): Confirm the identity and purity of isolated this compound using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) [4].

Quantitative Pharmacological Activity Data

The biological activities of M. pomifera extracts and this compound have been quantitatively assessed in various in vitro models. The data below summarizes key efficacy results.

Table 1: Cytotoxic and Antiproliferative Activity of this compound

| Cell Line / Assay System | Effect / IC₅₀ Value | Experimental Context & Additional Findings | Citation |

|---|---|---|---|

| Neuroblastoma CHLA15 (MYC-overexpressing) | IC₅₀ = 2 µM | Resazurin viability assay; Induced multiple cell death pathways. | [6] |

| Neuroblastoma LAN5 (MYCN-amplified) | IC₅₀ = 5 µM | Resazurin viability assay; Synergistic effect with osajin. | [6] |

| Cancer Cell Panel (Kidney ACHN, Lung NCI-H23, Prostate PC-3, Breast MDA-MB-231, Melanoma LOX-IMVI, Colon HCT-15) | Cytotoxicity observed | Growth-inhibitory activity comparable to SAHA (suberoylanilide hydroxamic acid). | [4] |

| Cholangiocarcinoma HuCCA-1 | Apoptosis & Differentiation | Induced apoptosis and promoted cellular differentiation. | [4] |

Table 2: Antimicrobial and Antiviral Activity of Extracts and Compounds

| Agent / Extract | Target Pathogen / Virus | Activity / EC₅₀ / MIC | Citation |

|---|---|---|---|

| This compound (Purified) | E. coli, Salmonella gallinarum, Mycobacterium smegmatis | Antibacterial activity confirmed. | [4] |

| M. pomifera Leaf Extract | Enterococcus faecalis ATCC 19433, Listeria monocytogenes ATCC 35152 | Highest antimicrobial activity; Gram-positive bacteria more sensitive. | [5] |

| M. pomifera Aqueous Leaf Extract | Human Respiratory Syncytial Virus (hRSV) | EC₅₀ = 3.85 mg/mL; Inhibited viral infectivity in HEp-2 cell-based assay. | [1] |

| M. pomifera Leaf Extract | Staphylococcus aureus, E. coli | Significant dose-dependent inhibition at concentrations ≥ 1 mg/mL. | [1] |

Detailed Mechanisms of Action: Signaling Pathways

This compound exhibits a multi-target mechanism of action, particularly relevant in oncology and neuroinflammation.

Antineuroinflammatory Mechanism in Microglial Cells

In LPS-stimulated BV2 microglial cells, this compound exhibits potent antineuroinflammatory and antioxidant effects by modulating two key signaling pathways [7].

Figure 1: this compound's antineuroinflammatory mechanism involves dual pathway modulation in microglia.

Multi-Pathway Cell Death Induction in Neuroblastoma

In high-risk neuroblastoma cells, this compound induces cytotoxicity through the simultaneous activation of several cell death pathways, overcoming conventional drug resistance [6].

Figure 2: this compound induces multiple cell death pathways in high-risk neuroblastoma.

Key Molecular Targets and Inhibitory Activities

Table 3: Key Molecular Targets of this compound and Derivatives

| Target / Pathway | Effect of this compound / Derivative | Experimental Evidence | Citation |

|---|---|---|---|

| mTORC1 / mTORC2 | Direct inhibition (this compound Triacetate, PT) | PT inhibited phosphorylation of S6 (mTORC1 target) and Akt-Ser473 (mTORC2 target); suppressed cap-dependent translation. | [8] |

| Histone Deacetylases (HDACs) | Inhibition | This compound exhibited growth-inhibitory activity comparable to the known HDAC inhibitor SAHA. | [4] |

| Phosphodiesterase-5A (PDE-5A) | Inhibition | Proposed as a lead compound for developing new vasorelaxant agents. | [4] |

| PI3K-Akt-mTOR-p70S6K | Cascade inhibition (PT) | PT stabilized the tumor suppressor Pdcd4 by inhibiting its phosphorylation and degradation. | [8] |

Experimental Protocols for Key Assays

Cell Viability and Proliferation Assays

- CCK-8 Assay: Seed BV2 or neuroblastoma cells in 96-well plates. At ~50% confluency, treat with this compound (e.g., 0.25-1 µM) and/or LPS (100-500 ng/mL) for 24 h. Add CCK-8 reagent and incubate for 2-4 h. Measure absorbance at 450 nm. Calculate cell survival rate relative to untreated controls [7].

- Resazurin Viability Assay: Seed neuroblastoma cells (e.g., CHLA15, LAN5) in 96-well plates. Treat with a concentration range of this compound for 24-72 h. Add resazurin solution and incubate for 1-4 h. Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate IC₅₀ values using non-linear regression [6].

Apoptosis and Cell Death Analysis

- Apotracker Green / Zombie Violet Assay: Treat cells with this compound for 24 h. Harvest cells and stain with Apotracker Green (labels apoptotic cells) and Zombie Violet (labels dead cells) according to manufacturer's instructions. Analyze by flow cytometry. To confirm caspase-dependence, pre-treat cells with a pan-caspase inhibitor like Q-VD-OPh for 1 h before this compound addition [6].

- Caspase 3/7 Activity Assay: Use a commercial luminescent or fluorescent caspase-Glo 3/7 assay. Plate cells in a white-walled 96-well plate, treat with this compound for 6-24 h, add an equal volume of Caspase-Glo reagent, and incubate for 30-60 min. Measure luminescence, which is proportional to caspase activity [6].

Measurement of Oxidative Stress and Ferroptosis

- ROS Measurement: Seed BV2 cells in 96-well plates. At ~80% confluency, pre-treat with this compound (1 µM) for 1 h, then co-treat with LPS (500 ng/mL) for 12 h. Load cells with a fluorescent ROS-sensitive dye (e.g., DCFH-DA) and measure fluorescence according to the kit manufacturer's instructions [7].

- Lipid Peroxidation Assay (BODIPY 581/591 C11): Treat cells with this compound with or without the ferroptosis inhibitor Liproxstatin-1 (Lip1). Incubate with the BODIPY C11 reagent. Analyze by flow cytometry (shift from red to green fluorescence) or fluorescence microscopy. Increased green fluorescence indicates lipid peroxidation [6].

- Nitric Oxide (NO) Measurement: Treat BV2 cells with this compound and LPS as described for ROS. After 12-24 h, collect cell culture supernatant. Measure nitrite concentration (a stable NO metabolite) using Griess reagent according to a standard NO detection kit protocol [7].

Western Blot Analysis for Key Pathways

- Sample Preparation and Electrophoresis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration (e.g., BCA assay). Load 20-50 µg of protein per lane for SDS-PAGE.

- Key Targets and Antibodies:

- Apoptosis: Cleaved PARP, Cleaved Caspase-3.

- Ferroptosis: GPX4.

- Autophagy: LC3-I/II, p62/SQSTM1.

- Pyroptosis: Cleaved Gasdermin E (GSDME).

- Necroptosis: Phospho-MLKL, Total MLKL.

- Pathway Analysis: Phospho-Akt (Ser473), Phospho-S6, Total S6, Nrf2, Phospho-IκBα, Total IκBα.

- Detection: After transfer to PVDF membrane, block with 5% BSA or non-fat milk, incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies. Develop using an ECL substrate and image with a chemiluminescence system [7] [6].

Conclusion and Research Outlook

References

- 1. Osage Orange (Maclura pomifera) and Spearmint (Mentha ... [mdpi.com]

- 2. Chemical composition and profile characteristics of Osage ... [sciencedirect.com]

- 3. Osage orange (Maclura pomifera) - Economic Botany [link.springer.com]

- 4. This compound [en.wikipedia.org]

- 5. Chemical composition and antimicrobial activity of Osage ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Induces Antiproliferative and Pro-Death Effects in ... [mdpi.com]

- 7. This compound Exerts Antineuroinflammatory Effects through ... [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of this compound triacetate as a novel mTOR ... [sciencedirect.com]

pomiferin isolation and purification methods

Extraction and Purification Methods

The table below outlines the core steps and variations for obtaining pomiferin, often alongside its structural analog, osajin.

| Process Step | Description & Purpose | Key Variations & Technical Details |

|---|

| Raw Material Preparation | Drying and chopping fruits to facilitate extraction and preserve stability [1]. | Drying Conditions: 25-30°C in a dark, ventilated area to constant weight [1]. Residual Moisture: ~20% of fresh weight [1]. | | Primary Extraction | Using solvent to dissolve and separate isoflavones from plant matrix [1]. | Solvent: Chloroform (in Soxhlet apparatus) [1] [2], Methanol [2], Ethanol [1]. Duration: 18-20 hours for Soxhlet extraction [1]. | | Initial Purification | Removing non-target compounds (e.g., lipids, pigments) from crude extract [1]. | Process: Dissolve chloroform extract in 50% ethanol-water, then wash with hexane [1]. Outcome: Yields a mixture of osajin and this compound (~4% w/w from dried fruit) [1]. | | Separation & Isolation | Resolving the osajin-pomiferin mixture into pure compounds [1]. | Technique: Preparative Thin-Layer Chromatography (TLC) [1] or Flash Chromatography [2]. TLC Stationary Phase: Silica gel [1]. TLC Mobile Phase: Chloroform : Ethanol (30:1) [1]. | | Analysis & Quality Control | Verifying identity and purity of isolated this compound [2]. | Technique: Analytical HPLC [2], NMR spectroscopy [1], Melting point determination [1]. HPLC Column: C18 reverse-phase [2]. HPLC Mobile Phase: Gradient of acetonitrile in acidified water [2]. |

The general workflow from raw fruit to purified this compound can be visualized as follows:

Analytical Techniques for Verification

After isolation, confirming the identity and purity of this compound is crucial. Researchers use several analytical techniques, with HPLC being a standard method.

| Analytical Technique | Application in this compound Analysis | Typical Parameters / Outcomes |

|---|

| HPLC (High-Performance Liquid Chromatography) | Quantitative analysis and purity assessment [2]. | Column: C18 reverse-phase [2]. Mobile Phase: Gradient of acetonitrile in water (0.1% formic acid) [2]. Detection: UV at 274 nm [2]. Run Time: ~8 minutes [2]. | | TLC (Thin-Layer Chromatography) | Rapid monitoring of separation and preliminary identity check [1]. | Stationary Phase: Silica gel [1]. Mobile Phase: Chloroform : Ethanol (30:1) [1]. Rf Value of this compound: 0.23 [1]. | | NMR (Nuclear Magnetic Resonance) Spectroscopy | Definitive structural confirmation [1]. | Solvent: DMSO-d6 [1]. Key 1H NMR Signals: 13.19 ppm (C5-OH), 8.05 ppm (C3a-OH) [1]. | | Melting Point Determination | Physical constant verification [1]. | This compound m.p.: 198-199°C [1]. |

Key Considerations for Researchers

When working with this compound, keep these points in mind:

- Co-occurrence with Osajin: this compound is almost always isolated with osajin. The chosen purification method must effectively separate these two structurally similar isoflavones [3] [1].

- Factors Influencing Yield: The concentration of this compound in the source fruit can vary with geographical location, ripeness, and sample preparation methods. Optimizing these factors is key for a high yield [2].

- Distinct Biological Activities: Although structurally similar, this compound and osajin exhibit different biological potencies. Multiple studies indicate that This compound generally shows stronger antioxidant and anticancer effects than osajin [4] [5].

References

- 1. Osajin and this compound - biologically active compounds... [applied-research.ru]

- 2. HPLC Determination of Isoflavone Levels in Osage Orange ... [pmc.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/science/article/pii/S0367326X1400029X [sciencedirect.com]

- 4. This compound Induces Antiproliferative and Pro-Death Effects in ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound [en.wikipedia.org]

Solubility and Handling from a Commercial Supplier

One supplier lists the following practical information for research-grade Pomiferin, though independent verification is recommended [1].

| Property | Specification / Value |

|---|---|

| Molecular Weight | 420.45 [1] |

| CAS No. | 572-03-2 [1] |

| Purity | 98.98% [1] |

| Recommended Solvent | DMSO [1] |

| Solubility in DMSO | 8.5 mg/mL (20.22 mM). Requires ultrasonic dispersion and warming [1] |

| Solution Storage | -80°C for 6 months; -20°C for 1 month (solution is hygroscopic) [1] |

Detailed Experimental Protocols

The following table summarizes key experimental methodologies used in this compound research.

| Experiment / Assay | Cell Lines / System | Key Protocol Details | Citation |

|---|---|---|---|

| Cell Viability (MTT Assay) | Various human tumor cell lines (e.g., HCT-15, MDA-MB-231) | Cells are seeded, treated, then incubated with MTT. Formazan crystals are dissolved in DMSO, and absorbance is measured [1]. | |

| Cell Viability (Resazurin Assay) | Neuroblastoma (CHLA15, LAN5) | Cells treated with this compound for 24h, then incubated with resazurin. Fluorescence/absorbance is measured [2]. | |

| Cell Viability (CCK-8 Assay) | BV2 microglial cells | Cells treated with this compound and LPS. CCK-8 reagent is added, incubated, and absorbance is measured at 450nm [3]. | |

| Cytotoxicity (LDH Assay) | BV2 microglial cells | Cells treated in incomplete culture medium. LDH release into supernatant is measured using a detection kit [3]. | |

| Apoptosis (Flow Cytometry) | Neuroblastoma (CHLA15, LAN5) | Uses Apotracker Green and Zombie Violet staining after 24h this compound treatment. Validated with pan-caspase inhibitor Q-VD-OPh [2]. | |

| Caspase 3/7 Activity | Neuroblastoma (CHLA15, LAN5) | Caspase activity is measured using a commercial assay kit following manufacturer's protocol [2]. | |

| mTOR Kinase Inhibition | In vitro assay | mTOR inhibition is measured using a commercial K-LISA mTOR activity kit, following the manufacturer's protocol [4]. | |

| Lipid Peroxidation (Ferroptosis) | Neuroblastoma (CHLA15, LAN5) | Measured using BODIPY 581/591 C11 staining reagent. Fluorescence shift indicates lipid peroxidation [2]. | |

| Western Blot Analysis | Various (e.g., HEK293, MCF7, neuroblastoma) | Standard protocol: cells lysed, proteins separated via SDS-PAGE, transferred to membrane, and detected with specific antibodies [4] [3] [2]. | |

| RNA Extraction & qPCR | BV2 microglial cells | RNA extracted with Trizol, reverse-transcribed to cDNA, and mRNA levels measured with SYBR Green RT-PCR [3]. |

Signaling Pathways and Mechanisms of Action

Research indicates this compound modulates multiple cellular pathways. The diagram below summarizes its role in the PI3K-Akt-mTOR pathway and neuroinflammation.

This compound modulates key cellular pathways, inhibiting mTOR to affect translation and targeting inflammation via Akt/Nrf2 and NF-κB [4] [3].

Key Biological Activities Summary

This compound exhibits a range of potent biological activities, as summarized below.

| Activity / Effect | Experimental Context | Key Findings / Metrics |

|---|---|---|

| HDAC & mTOR Inhibition | In vitro enzymatic and cellular assays | HDAC IC₅₀: 1.05 µM; mTOR IC₅₀: 6.2 µM; stabilizes tumor suppressor Pdcd4 [1] [4]. |

| Anticancer Effects | Neuroblastoma, renal, colon, breast, etc. | Induces apoptosis, ferroptosis, and impairs autophagy; synergizes with conventional chemo drugs [2]. |

| Antineuroinflammatory | BV2 microglial cells, LPS-induced model | Reduces ROS, NO, IL-6, TNF-α; acts via Akt/Nrf2 activation and NF-κB inhibition [3]. |

| Antioxidant & Skin Care | Human dermal fibroblasts, ex vivo hair follicles | Stimulates extracellular matrix proteins (collagen, elastin, fibrillin) [5]. |

Research Gaps and Future Directions

The available literature has clear gaps regarding this compound's physicochemical properties. A comprehensive whitepaper would require data on:

- Solubility: Systematic profiling in pharmaceutically relevant solvents (e.g., water, PBS, ethanol, PEG).

- Stability: Detailed studies under various conditions (pH, temperature, light) and in biological matrices.

- Solution Kinetics: Long-term stability of stock and working solutions across different solvents.

- Formulation: Pre-formulation data for in vivo studies, such as compatibility with surfactants.

References

- 1. This compound (NSC 5113) | HDAC/mTOR Inhibitor [medchemexpress.com]

- 2. This compound Induces Antiproliferative and Pro-Death Effects in ... [mdpi.com]

- 3. This compound Exerts Antineuroinflammatory Effects through ... [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of this compound triacetate as a novel mTOR and ... [pmc.ncbi.nlm.nih.gov]

- 5. sciencedirect.com/science/article/pii/S0367326X1400029X [sciencedirect.com]

Pomiferin: Chemical and Bioactive Profile

The table below summarizes the core characteristics of pomiferin.

| Property Category | Details |

|---|---|

| Systematic Name | 3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one [1] |

| Chemical Formula | C₂₅H₂₄O₆ [1] |

| Molar Mass | 420.461 g·mol⁻¹ [1] |

| Chemical Structure | A prenylated isoflavone (flavonoid class) [2] [1] |

| Natural Source | Fruits and female flowers of the Osage orange tree (Maclura pomifera) [1] |

| Key Bioactivities | Anticancer [2] [1], Antioxidant [1], Anti-inflammatory [3], Antidiabetic [1], Antimicrobial [1] |

Documented Experimental Protocols

Here are the detailed methodologies from key studies investigating this compound's effects.

In Vitro Anti-neuroinflammatory Study [3]

- Cell Line: BV2 microglial cells.

- Cell Culture: Incubated in complete medium (high glucose DMEM, 10% FBS, penicillin/streptomycin) at 37°C in 5% CO₂.

- Treatment: Cells were treated with various concentrations of this compound (0.25 μM, 0.5 μM, 1 μM) and LPS (100-500 ng/mL) to induce inflammation.

- Key Assays:

- Cell Viability: CCK-8 assay and LDH assay.

- Reactive Oxygen Species (ROS): Measured using a ROS detection kit.

- Nitric Oxide (NO): Concentration in supernatant measured with a NO detection kit.

- Pro-inflammatory Mediators: mRNA levels of IL-6, TNF-α, iNOS, and COX-2 measured by quantitative PCR. Protein levels of IL-6 and TNF-α analyzed by ELISA.

- Protein Expression & Pathway Analysis: Western blotting to investigate the Akt/Nrf2 and NF-κB pathways.

In Vitro Anticancer Study in Neuroblastoma [2]

- Cell Lines: CHLA15 (MYCN non-amplified) and LAN5 (MYCN-amplified) neuroblastoma cells.

- Viability & Proliferation:

- Resazurin Viability Assay: To determine IC₅₀ values.

- Colony Formation Assay: To assess long-term proliferative inhibition.

- Cell Death Mechanism Analysis:

- Apoptosis: Measured using Apotracker Green/Zombie Violet assay and Caspase 3/7 activity assay. mRNA levels of pro-apoptotic genes (NOXA, PUMA) analyzed by real-time RT-PCR. Protein cleavage (PARP) detected by Western blot.

- Ferroptosis: Cell pre-treatment with inhibitors (liproxstatin-1, deferoxamine). Lipid peroxidation measured with BODIPY 581/591 C11 stain. GPX4 protein levels and PTGS2 mRNA levels analyzed.

- Autophagy, Pyroptosis, Necroptosis: Analyzed via Western blot for markers like LC3-II, p62, gasdermin E (GSDME), and phosphorylated MLKL.

Research Strategies for Biosynthesis Pathway Elucidation

The following approaches, while not yet fully applied to this compound, represent the modern framework for uncovering plant secondary metabolite pathways.

A general workflow for elucidating plant secondary metabolite biosynthesis pathways, integrating multi-omics data and functional validation.

- Gene Cluster Identification: Bioinformatics tools like antiSMASH and SMURF are used to mine plant genome sequences for Biosynthetic Gene Clusters (BGCs). These BGCs contain genes encoding backbone enzymes (e.g., Polyketide Synthases-PKSs for this compound) and tailoring enzymes [4] [5].

- Comparative Genomics & Dereplication: Analyzing BGCs across related species helps identify conserved clusters responsible for specific metabolites. Network analysis can group BGCs into "families" predicted to produce similar compounds, aiding in genetic dereplication and prioritizing clusters for study [4].

- Metabolite-Profile Correlation: Connecting the presence of a specific BGC with the detection of its associated metabolite in plant tissues is crucial. Advanced plant-specific metabolomics platforms like PlantMetSuite facilitate accurate metabolite identification, which is key to linking genes to compounds [6].

- Systems and Synthetic Biology: Strategies like co-expression analysis (linking transcript levels of cluster genes with metabolite abundance), genome-wide association studies (GWAS), and metabolic engineering are central to confirming and harnessing these pathways [7].

Future Research Directions

To fully elucidate this compound's biosynthesis, the following steps are critical:

- Generate Genomic Resources: A high-quality genome sequence of Maclura pomifera is the foundational step.

- Apply Multi-Omics: Integrative analysis of tissue-specific transcriptome and metabolome data, particularly from the fruit, is needed to identify candidate genes.

- Employ Heterologous Systems: Expressing candidate gene clusters in model systems like yeast or tobacco is a proven strategy for pathway confirmation and scalable production [7].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound Induces Antiproliferative and Pro-Death Effects in ... [mdpi.com]

- 3. This compound Exerts Antineuroinflammatory Effects through ... [pmc.ncbi.nlm.nih.gov]

- 4. Uncovering secondary metabolite evolution and ... [nature.com]

- 5. A detailed in silico analysis of secondary metabolite ... [bmcgenomics.biomedcentral.com]

- 6. PlantMetSuite: A User-Friendly Web-Based Tool for ... [pmc.ncbi.nlm.nih.gov]

- 7. Systems and synthetic biology for plant natural product ... [sciencedirect.com]

UV-Vis Spectroscopic Data and Solvent Effects

The electronic absorption behavior of pomiferin is strongly influenced by solvent polarity, a property known as solvatochromism.

Table 1: UV-Vis Absorption Peaks of this compound in Various Solvents The following table summarizes the key absorption peaks of this compound across different solvents, highlighting the transitions affected by solvent interactions [1].

| Solvent | Approx. Peak Wavelength (nm) | Electronic Transition | Solvent Polarity & Key Influences |

|---|---|---|---|

| Carbon Tetrachloride (CCl4) | ~320, ~360 | ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) | Apolar; absorption shift strongly correlated with refractive index (dispersive forces). |

| Chloroform | ~320, ~360 | ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) | - |

| Toluene | ~320, ~360 | ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) | - |

| Tetrahydrofuran (THF) | ~320, ~360 | ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) | - |

| Ethyl Acetate | ~320, ~360 | ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) | - |

| Polar Solvents Group | ~320, ~360 | ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) | Polar; absorption shift strongly correlated with dielectric constant (orientation-induction interactions). Hydrogen-bond acceptor basicity is a key driver of bathochromic (red) shifts. |

Experimental Protocol for UV-Vis Analysis [1]:

- Sample Preparation: this compound was dissolved in thirteen different organic solvents (e.g., DMSO, methanol, chloroform, cyclohexane) to a concentration of 2 × 10⁻⁵ M.

- Instrumentation: Absorption spectra were recorded at room temperature using a Shimadzu UV-2550 spectrophotometer and 1 cm quartz cells.

- Data Analysis: The complex absorption spectra were decomposed into individual sub-peaks (typically 3-4) using multi-Gaussian peak analysis. The solvent-dependent wavenumber at maximum absorption (( \nu_{\text{max}} )) was then correlated with solvent parameters (refractive index, dielectric constant, Kamlet–Taft α and β) via multiple linear regression analysis (MLRA).

NMR Spectroscopic Data

- Experimental Conditions: A predicted ¹H NMR spectrum for this compound was obtained under the following conditions [2]:

- Nucleus: ¹H (Proton)

- Frequency: 600 MHz

- Solvent: D₂O (Deuterated water)

- Data Availability: The spectral data, including peak lists and assignments, are available for download from the NP-MRD database under ID NP0073684 [2].

Key Biological Activities and Mechanisms

This compound exhibits a range of potent biological activities, with recent research focusing on its anticancer potential through the modulation of multiple cell death pathways.

Table 2: Documented Biological Activities of this compound This table outlines the key research findings on this compound's biological effects and their potential therapeutic applications.

| Activity | Observed Effect / Mechanism | Research Model | Potential Therapeutic Application |

|---|---|---|---|

| Anticancer (Neuroblastoma) | Induces apoptosis; triggers ferroptosis (GPX4 inhibition, lipid peroxidation); impairs autophagy; induces pyroptosis in some cell lines [3]. | High-risk neuroblastoma cell lines (CHLA-15, LAN5) [3]. | Overcoming drug resistance in high-risk cancers. |

| Anticancer (Broad) | Histone deacetylase (HDAC) inhibition; induces autophagic cell death in apoptosis-resistant cells; targets SERCA and mTOR; reverses multidrug resistance (P-gp inhibition) [4] [5]. | Various human tumor cell lines (e.g., HCT-15 colon) [4] [5]. | Development of multi-targeted anticancer therapies. |

| Anti-neuroinflammatory | Inhibits ROS, NO, IL-6, TNF-α; activates Akt/Nrf2 pathway; suppresses NF-κB pathway [6]. | BV2 microglial cells [6]. | Alleviating neuroinflammation in Alzheimer's & Parkinson's disease. |

| Antioxidant | Strong free radical scavenging; inhibits lipid peroxidation [7]. | In vitro assays [7]. | Cardioprotection (reduced ischemia-reperfusion injury in rats). |

| Antidiabetic | Shows hypoglycemic activity; reduces serum glucose & triglycerides; increases insulin [7]. | Streptozotocin-induced diabetic rats [7]. | Management of diabetes. |

The diagram below illustrates the signaling pathways modulated by this compound in the context of neuroinflammation, as identified in microglial cells [6].

This compound modulates neuroinflammation via the Akt/Nrf2 and NF-κB pathways [6].

The following diagram summarizes the multiple cell death pathways induced by this compound in high-risk neuroblastoma cells, as revealed by recent studies [3].

This compound induces multiple cell death pathways in neuroblastoma cells [3].

Research Applications and Synergistic Potential

A particularly promising finding is this compound's ability to act as a P-glycoprotein (P-gp) inhibitor, which can reverse the multidrug resistance (MDR) phenotype in cisplatin-resistant tumors in vivo [5]. Furthermore, this compound has been shown to synergize with conventional chemotherapy drugs (e.g., cisplatin, doxorubicin, etoposide) in killing high-risk neuroblastoma cells [8]. This suggests its potential use in combination therapies to enhance efficacy and overcome drug resistance.

References

- 1. Study in the Solvent Polarity Effects on Solvatochromic Behaviour of... [article.sapub.org]

- 2. 1 H NMR Spectrum (1D, 600 MHz, D 2 O, predicted) (NP0073684) [np-mrd.org]

- 3. This compound Induces Antiproliferative and Pro-Death Effects in ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, histone deacetylase inhibitor isolated from the ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound targets SERCA, mTOR, and P-gp to induce ... [sciencedirect.com]

- 6. This compound Exerts Antineuroinflammatory Effects through ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound [en.wikipedia.org]

- 8. This compound Induces Antiproliferative and Pro-Death Effects in ... [mdpi.com]

Pomiferin: Source, Chemistry, and Key Findings

| Aspect | Description |

|---|---|

| Natural Source | Osage orange (Maclura pomifera (Raf.) Schneid.) [1] [2] [3] |

| Chemical Class | Prenylated isoflavonoid [1] [2] [3] |

| Key Finding #1 | Induces multi-modal cell death in high-risk neuroblastoma, overcoming apoptosis resistance [1] [2]. |

| Key Finding #2 | Acts as a novel therapeutic candidate for a malignant subgroup of gastric cancer by targeting SLC9A9 [4]. |

| Key Finding #3 | Shows enhanced cytotoxicity and anti-inflammatory effects as copper(II) complexes [5]. |

| Key Finding #4 | Exhibits synergistic effects with conventional chemotherapy drugs [1] [2]. |

Quantitative Cytotoxicity Data

The anticancer potential of pomiferin has been quantitatively assessed across various human cancer cell lines. The following table compiles key cytotoxicity data (IC₅₀ values) from recent studies.

| Cancer Type | Cell Line | IC₅₀ / Effect | Context / Notes | Source |

|---|---|---|---|---|

| Neuroblastoma | CHLA-15 | 2 µM | MYCN non-amplified, MYC-overexpressing | [1] [2] |

| Neuroblastoma | LAN-5 | 5 µM | MYCN-amplified | [1] [2] |

| Gastric Cancer | MKN-45 | Significant inhibition | SLC9A9-high subgroup; in vivo tumor suppression | [4] |

| Ovarian Ca. (Complex) | A2780 | IC₅₀: 2.2 - 13.0 µM | Copper(II) complexes with this compound and phenanthroline ligands | [5] |

| Multiple Cancers | Various (e.g., A549, PC-3, MCF-7) | IC₅₀: 2.2 - 13.0 µM | Broad efficacy of copper(II) complexes across a panel of cancer cell lines | [5] |

Mechanisms of Action and Signaling Pathways

This compound demonstrates a multi-target mechanism of action, particularly in triggering cell death. The diagram below synthesizes its key effects on multiple cell death pathways, as identified in neuroblastoma and gastric cancer studies.

This integrated mechanism, especially the activation of multiple cell death pathways, underlies its potential to overcome drug resistance in cancers like high-risk neuroblastoma [1] [2].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies for key assays from the cited studies.

Cell Viability and Cytotoxicity Assay (Resazurin)

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

- Cell Lines: Use relevant cancer cell lines (e.g., CHLA-15, LAN-5 for neuroblastoma).

- Procedure:

- Seed cells in 96-well plates and allow to adhere.

- Treat with a concentration gradient of this compound (e.g., 0.5 µM to 8 µM) or a vehicle control (DMSO) for a set period (e.g., 24-72 hours).

- Add resazurin dye solution to each well.

- Incubate for several hours to allow viable cells to convert resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent).

- Measure fluorescence (Excitation: 530–570 nm, Emission: 580–620 nm) or absorbance (570–600 nm) using a plate reader.

- Calculate cell viability relative to the control and determine IC₅₀ using non-linear regression [1] [2].

Apoptosis Detection (Apotracker Green Flow Cytometry)

- Objective: To quantify the percentage of cells undergoing apoptosis.

- Procedure:

- Culture and treat cells with this compound in the presence or absence of a pan-caspase inhibitor (e.g., Q-VD-OPh) as a control.

- Harvest cells and stain with Apotracker Green (a dye that labels activated caspases in live cells) and a viability dye (e.g., Zombie Violet) to exclude dead cells.

- Analyze stained cells using a flow cytometer. Apotracker Green-positive, viability dye-negative cells are counted as apoptotic [1] [2].

- Validation: A parallel Caspase 3/7 Activity Assay can be performed using commercial luminescent or fluorescent substrates to confirm the results [1] [2].

Ferroptosis Induction Analysis (Lipid Peroxidation)

- Objective: To confirm the induction of ferroptosis by detecting lipid peroxidation.

- Procedure:

- Seed and treat cells with this compound. Include a group pre-treated with a ferroptosis inhibitor (e.g., Liproxstatin-1).

- Load cells with the fluorescent probe BODIPY 581/591 C11.

- This probe fluoresces red in its reduced state. Upon lipid peroxidation, its fluorescence shifts to green.

- Analyze cells by flow cytometry or fluorescence microscopy. An increase in the green/red fluorescence ratio indicates lipid peroxidation, which is blocked by ferroptosis inhibitors [1] [2].

Western Blot Analysis for Cell Death Pathways

- Objective: To evaluate molecular markers of various cell death pathways.

- Target Proteins:

- Apoptosis: Cleaved PARP.

- Ferroptosis: GPX4.

- Autophagy: LC3-II and p62.

- Pyroptosis: Cleaved Gasdermin E (N-GSDME).

- Necroptosis: Phospho-MLKL.

- Procedure:

- Lyse this compound-treated and control cells in RIPA buffer.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane and incubate with specific primary antibodies against the target proteins.

- Incubate with HRP-conjugated secondary antibodies.

- Detect signals using chemiluminescence and visualize. An increase in cleaved PARP, LC3-II, p62, N-GSDME, and a decrease in GPX4 confirm multi-pathway activation [1] [2] [4].

Synergistic Potential with Conventional Chemotherapy

A significant finding is this compound's ability to work synergistically with standard chemotherapeutic agents. Using software like Combenefit, studies have shown that co-treatment of this compound with drugs like cisplatin, doxorubicin, etoposide, topotecan, and vincristine results in a synergistic increase in cell death in high-risk neuroblastoma cell lines [1] [2]. This suggests a promising strategy for combination therapy to enhance efficacy and potentially overcome resistance.

Conclusion and Future Perspectives

Current research solidifies this compound's status as a promising multi-target anticancer agent. Its key strengths lie in its ability to simultaneously induce apoptosis, ferroptosis, and pyroptosis, thereby attacking resistant cancer cells on multiple fronts [1] [2] [4]. The development of its copper(II) complexes further enhances its cytotoxicity and introduces anti-inflammatory properties [5].

Future research should focus on:

- Advanced Pre-clinical Studies: Comprehensive in vivo testing of this compound, both alone and in combination therapies.

- Drug Delivery Systems: Developing formulations (e.g., nanoparticles) to improve its bioavailability and pharmacokinetic profile.

- Target Validation: Further elucidation of its molecular targets, such as the SLC9A9-EGFR axis in gastric cancer [4].

- Hormesis Investigation: Exploring potential biphasic dose-responses (hormesis), a common trait in natural products where low doses may have protective effects, as seen with the related flavonoid Brosimine B [6].

References

- 1. This compound Induces Antiproliferative and Pro-Death Effects in ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Antiproliferative and Pro-Death Effects in ... [mdpi.com]

- 3. Pharmacological properties of extracts and prenylated ... [sciencedirect.com]

- 4. This compound targeting SLC9A9 based on histone acetylation ... [sciencedirect.com]

- 5. Copper(II) Complexes Containing Natural Flavonoid ... [mdpi.com]

- 6. Brosimine B and the biphasic dose-response: insights into ... [frontiersin.org]

Mechanisms of Action and Pharmacological Effects

The table below summarizes the core molecular targets and associated effects of pomiferin based on current research.

| Molecular Target / Pathway | Observed Effect | Biological / Therapeutic Implication |

|---|---|---|

| Apoptosis Pathway [1] | Increased caspase-3/7 activity; Increased NOXA/PUMA mRNA; Increased cleaved PARP (in LAN5 cells) | Induces programmed cell death in cancer cells. |

| Ferroptosis Pathway [1] | GPX4 inhibition; Increased lipid peroxidation; Cell death blocked by Liproxstatin-1 & Deferoxamine | Trigrades iron-dependent, non-apoptotic cell death. |

| Autophagy Pathway [1] [2] | Increased LC3-II & p62 levels | Induces and impairs autophagic flux; induces autophagic cell death. |

| Pyroptosis Pathway [1] | Increased Gasdermin E (GSDME) cleavage (in LAN5 cells) | Induces inflammatory cell death in MYCN-amplified neuroblastoma. |

| mTOR Signaling [2] [3] | Inhibition of mTORC1/2 (direct target suggested for derivative this compound Triacetate) | Inhibits protein translation and cell growth; contributes to autophagic cell death. |

| SERCA Pump [2] | Inhibition (predicted by molecular docking) | Disrupts calcium homeostasis, triggering ER stress and autophagy. |

| P-glycoprotein (P-gp) [2] | Inhibition | Reverses Multi-Drug Resistance (MDR) phenotype; increases chemosensitivity. |

| Akt/Nrf2 Pathway [4] [5] | Activation (promotes Nrf2 nuclear translocation) | Exerts antioxidant and anti-neuroinflammatory effects. |

| NF-κB Pathway [4] [5] | Inhibition | Reduces production of pro-inflammatory mediators (IL-6, TNF-α, iNOS, COX-2). |

Experimental Data in Disease Models

Oncology Research

This compound demonstrates potent and broad in vitro anticancer activity by activating multiple cell death programs, which is a valuable strategy for overcoming drug resistance [1].

- Efficacy in Neuroblastoma: In high-risk neuroblastoma cell lines, this compound showed strong anti-proliferative and cytotoxic effects, with IC50 values of 2 µM in CHLA15 cells and 5 µM in LAN5 cells [1]. It induced apoptosis, ferroptosis, and pyroptosis, with the specific pathway varying by cell line [1].

- Synergy with Chemotherapy: this compound acts synergistically with conventional chemotherapy drugs including cisplatin, cyclophosphamide, doxorubicin, etoposide, topotecan, and vincristine in neuroblastoma models [1].

- Activity in Other Cancers: this compound and its copper(II) complexes show cytotoxicity against a panel of human cancer cell lines, including ovarian, prostate, and breast carcinomas, with IC50 values in the low micromolar range [6].

Neuroinflammation Research

In microglial (BV2) cells, this compound exhibits anti-inflammatory and antioxidant properties, suggesting potential for treating neurodegenerative diseases [4] [5]. At a concentration of 1 µM, this compound significantly inhibited LPS-induced production of ROS, NO, and pro-inflammatory mediators (IL-6, TNF-α, iNOS, COX-2) [4] [5].

The following diagram illustrates the core mechanisms by which this compound exerts these anti-neuroinflammatory effects.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies used in the cited studies.

Protocol 1: Anti-Neuroinflammatory Activity in BV2 Microglial Cells [4] [5]

- Cell Model: Mouse microglial BV2 cell line.

- Inflammation Induction: Cells are stimulated with bacterial Lipopolysaccharide (LPS) at 100-500 ng/mL.

- This compound Treatment: Co-treated with this compound (typically 1 µM) for 12-24 hours.

- Key Readouts:

- Viability: CCK-8 and LDH assays to rule out cytotoxicity.

- ROS/NO: Levels measured using commercial detection kits.

- Cytokines/Gene Expression: mRNA levels of IL-6, TNF-α, iNOS, and COX-2 assessed by Quantitative PCR (qPCR). Protein levels of IL-6 and TNF-α measured by ELISA.

- Pathway Analysis: Protein levels and cellular localization (e.g., Nrf2 nuclear translocation) analyzed by Western Blot.

Protocol 2: Cytotoxicity and Cell Death Profiling in Neuroblastoma [1]

- Cell Models: High-risk neuroblastoma cell lines (e.g., CHLA15, LAN5).

- Viability/Dose-Response: Resazurin assay used to determine IC50 values after treatment with a dose range of this compound.

- Apoptosis Detection:

- Flow Cytometry: Using Apotracker Green reagent.

- Caspase Activity: Caspase 3/7 activity assay.

- Western Blot: For apoptosis markers like cleaved PARP.

- Ferroptosis Detection:

- Inhibition: Use of specific inhibitors (Liproxstatin-1, Deferoxamine) in viability assays.

- Lipid Peroxidation: Measured using BODIPY 581/591 C11 dye.

- Western Blot: For GPX4 protein levels.

- Other Death Pathways: Western Blot analysis of markers like LC3-II (autophagy), cleaved Gasdermin E (pyroptosis), and phospho-MLKL (necroptosis).

Protocol 3: Analysis of this compound in Plant Material [7]

- Extraction: Dried Osage orange fruit is extracted with organic solvents like methanol.

- Instrumentation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Conditions:

- Column: C18 column.

- Mobile Phase: Gradient of acetonitrile in water (with 0.1% formic acid).

- Detection: UV detection at 274 nm.

- Application: This validated method quantifies levels of osajin and this compound, which can vary based on geography, fruit ripeness, and sample preparation.

Future Research and Potential

This compound's ability to target multiple pathways, reverse drug resistance, and synergize with standard drugs makes it a compelling candidate for further development, particularly for aggressive cancers [1] [2]. Its anti-inflammatory properties also warrant investigation in animal models of neurodegeneration [4] [5]. Future work should focus on in vivo efficacy, pharmacokinetics, and toxicity profiling to translate these promising in vitro findings into clinical applications.

References

- 1. This compound Induces Antiproliferative and Pro-Death Effects in ... [pmc.ncbi.nlm.nih.gov]

- 2. sciencedirect.com/science/article/pii/S1043661823001251 [sciencedirect.com]

- 3. Characterization of this compound triacetate as a novel mTOR ... [sciencedirect.com]

- 4. Exerts Anti-Neuroinflammatory Effects... | Research Square this compound [researchsquare.com]

- 5. This compound Exerts Antineuroinflammatory Effects through ... [pmc.ncbi.nlm.nih.gov]

- 6. Copper(II) Complexes Containing Natural Flavonoid ... [mdpi.com]

- 7. HPLC Determination of Isoflavone Levels in Osage Orange ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Note: Microwave-Assisted Extraction of Pomiferin from Maclura pomifera for Anticancer Research

Introduction to Pomiferin and Its Therapeutic Potential

This compound is a prenylated isoflavonoid predominantly isolated from the Osage orange tree (Maclura pomifera [Raf.] Schneid), a plant species belonging to the Moraceae family and native to North America [1] [2]. This bioactive compound has attracted significant scientific interest due to its potent anticancer properties demonstrated across various experimental models. This compound exhibits a multifaceted mechanism of action against cancer cells, particularly showing efficacy against high-risk neuroblastoma, with an impressive IC50 of 2-5 μM in MYCN-amplified and MYC-overexpressing cell lines [1]. The compound's ability to simultaneously induce multiple cell death pathways—including apoptosis, ferroptosis, and pyroptosis—while circumventing conventional drug resistance mechanisms makes it a promising candidate for development as a chemotherapeutic agent, particularly for aggressive cancer subtypes that often evade single-pathway targeted therapies [1] [3].

Recent investigations have elucidated that this compound's bioactivity extends beyond direct cytotoxicity to include significant anti-neuroinflammatory effects through modulation of the Akt/Nrf2 and NF-κB pathways, suggesting potential applications in neurodegenerative disorders [4]. The broad therapeutic window and synergistic activity with conventional chemotherapy drugs such as cisplatin, doxorubicin, and vincristine further enhance its translational potential [1]. However, efficient extraction of this valuable compound from plant material remains a critical bottleneck in preclinical research, necessitating optimized methodologies that maximize yield while preserving bioactive integrity.

Principles and Advantages of Microwave-Assisted Extraction

Microwave-assisted extraction (MAE) represents a significant advancement over conventional extraction techniques by utilizing microwave energy to rapidly heat solvents in contact with plant samples, facilitating efficient partitioning of analytes from the sample matrix into the solvent [5]. The fundamental principle of MAE involves the interaction between electromagnetic energy and dipolar molecules present in both the plant material and extraction solvent, resulting in instantaneous heating through two primary mechanisms: ionic conduction and dipole rotation [6] [7]. This interaction generates intense internal heating within plant cells, causing rapid evaporation of residual moisture and subsequent buildup of tremendous pressure on cell walls, ultimately leading to cellular rupture and enhanced release of phytoconstituents like this compound into the surrounding solvent [7] [8].

The superiority of MAE compared to traditional extraction methods encompasses multiple dimensions:

Enhanced Extraction Efficiency: MAE typically achieves higher recovery rates of phenolic compounds compared to classical methods, with significantly better precision (e.g., coefficient of variation of 3% for MAE versus 15% for Soxhlet and 20% for sonication) [5].

Reduced Processing Time: Extraction processes that require hours or days with conventional methods can be completed within minutes using MAE technology, with typical extraction times ranging from 15-30 minutes [9].

Solvent Economy: MAE reduces solvent consumption by up to 90% compared to traditional Soxhlet extraction, aligning with green chemistry principles and reducing operational costs [5] [9].

Thermolabile Compound Protection: Despite rapid heating, MAE better preserves heat-sensitive compounds like this compound through shorter exposure times and targeted heating mechanisms [5] [6].

Automation Compatibility: Modern MAE systems support batch processing of multiple samples (up to 40 simultaneously) with automated temperature and pressure controls, significantly improving reproducibility and throughput [5] [9].

Table 1: Comparison of MAE with Conventional Extraction Methods for Bioactive Compounds

| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction | Microwave-Assisted Extraction |

|---|---|---|---|

| Time | 6-24 hours | 30-60 minutes | 15-30 minutes |

| Solvent Volume | 200-500 mL | 100-200 mL | 20-50 mL |

| Temperature | Solvent boiling point | 25-50°C | 60-120°C |

| Efficiency | Moderate | Good | Excellent |

| Precision (CV%) | 15% | 20% | 3% |

| Throughput | Low | Moderate | High |

| Operator Involvement | High | Moderate | Low |

Optimized MAE Protocols for this compound Extraction

Plant Material Preparation and Characterization

Proper preparation of the starting plant material is crucial for achieving optimal this compound extraction yields. The bark and periderm of Maclura pomifera have been identified as rich sources of this compound, with the bark typically yielding higher total polyphenolic content compared to the periderm [2]. The recommended preparation protocol begins with collection of mature plant material from trees aged between 20-30 years, followed by drying in a controlled environment at 50°C for 24 hours using a precision drying oven to prevent thermal degradation of active constituents [2]. The dried material should be ground using a cutting mill to achieve a particle size range of 100μm-2mm, as finer powders provide larger surface area for enhanced solvent penetration and microwave interaction [2] [7]. The moisture content of the plant material should be adjusted to approximately 15-20% as residual water significantly enhances microwave absorption and heating efficiency through its high dielectric constant (ε=80.4) [8].

Solvent Selection and Optimization

Solvent choice represents the most critical parameter influencing this compound extraction efficiency due to its direct impact on both microwave absorption and compound solubility. Based on comparative studies, a 70% ethanol-water mixture has been identified as the optimal solvent system, providing balanced polarity for efficient this compound dissolution while maintaining adequate dielectric properties for microwave interaction [2]. The dielectric constant (ε) and dielectric loss factor significantly influence the solvent's ability to convert microwave energy into heat, with ethanol exhibiting favorable properties (ε=24.3, dielectric loss=22.866) [8]. The recommended solvent-to-feed ratio ranges between 10:1 to 20:1 (mL/g), with higher ratios typically yielding better extraction efficiency but requiring more energy for subsequent concentration steps [2] [8]. For researchers targeting specific this compound analogs or dealing with particular plant matrices, alternative solvents such as methanol-water mixtures (for higher yield) or ethyl acetate (for improved selectivity) may be considered, though with potential trade-offs in environmental profile and safety [9].

Table 2: Solvent Properties and Their Suitability for this compound Extraction via MAE

| Solvent | Dielectric Constant | Dielectric Loss | Loss Tangent | This compound Solubility | Safety Profile | Overall Suitability |

|---|---|---|---|---|---|---|

| Water | 80.4 | 12.3 | 9.889 | Low | Excellent | Moderate |

| Ethanol (70%) | ~50.1* | ~18.5* | ~0.37* | High | Good | Excellent |

| Methanol | 32.6 | 20.9 | 0.641 | High | Poor | Good |

| Ethyl Acetate | 6.0 | 2.35 | 0.392 | Moderate | Good | Good |

| Acetone | 20.7 | 11.5 | 0.556 | High | Fair | Good |

| Hexane | 1.9 | 0.038 | 0.020 | Low | Poor | Poor |

*Calculated values for 70% ethanol-water mixture

MAE Equipment Configuration and Parameters

Modern MAE systems are available in two primary configurations: closed-vessel systems that enable extraction under controlled pressure and temperature, and open-vessel systems that operate at atmospheric pressure [7] [9]. For this compound extraction, closed-vessel systems are generally preferred as they allow temperatures above the normal boiling point of solvents, significantly enhancing extraction efficiency and speed [7]. The following instrument parameters have been optimized for this compound extraction from Maclura pomifera bark:

- Microwave Power: 655-864 W for ethanol-based extractions, with higher power (up to 1000W) acceptable for closed systems [2] [7]

- Extraction Temperature: 60-120°C, with optimal results typically achieved at the higher end of this range for closed systems [2] [9]

- Extraction Time: 15-30 minutes, with longer durations potentially leading to degradation of thermolabile compounds [2] [8]

- Heating Profile: Ramped heating with continuous magnetic stirring to ensure uniform temperature distribution [9]

- Vessel Material: PTFE or quartz for closed systems, glass for open systems [7]

For non-polar solvents or mixtures with poor microwave absorption, the incorporation of silicon carbide (SiC) heating elements is recommended to ensure rapid and uniform heating across all vessel positions [9]. These chemically inert additives significantly improve heating efficiency without interfering with the analytes of interest.

Complete Step-by-Step Extraction Protocol

Sample Preparation: Weigh 5-10g of precisely ground Maclura pomifera bark (100μm-2mm particle size) and transfer to the MAE vessel [2].

Solvent Addition: Add 70% ethanol-water mixture at a solvent-to-feed ratio of 15:1 (v/w), equivalent to 75-150mL of solvent for 5-10g of plant material [2].

System Assembly: Securely close the extraction vessels and position them in the microwave rotor according to manufacturer instructions. For closed-vessel systems, ensure proper pressure sealing [7].

Parameter Programming: Set the microwave power to 750W, extraction temperature to 110°C, and extraction time to 20 minutes. Program magnetic stirring to continuous operation at medium speed [2] [9].

Extraction Cycle: Initiate the MAE program and monitor temperature and pressure parameters throughout the cycle. Modern instruments provide real-time monitoring and safety shut-off features [9].

Post-Extraction Processing: After completion, allow vessels to cool to room temperature (below 40°C) before opening. Filter the extract through Whatman No. 1 filter paper or equivalent to remove particulate matter [2].

Solvent Removal: Concentrate the extract under reduced pressure at 40°C using a rotary evaporator until dry, or to the desired concentration for subsequent analysis [2].

Sample Storage: Store the this compound-rich extract in amber vials at -20°C under inert atmosphere (nitrogen) to prevent oxidation and degradation [1].

Extraction Monitoring, Analysis, and Bioactivity Validation

Analytical Methods for this compound Quantification

Accurate quantification of this compound in MAE extracts requires validated analytical methods, with High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometric detection representing the gold standard [1] [2]. The recommended chromatographic conditions include a reverse-phase C18 column (250 × 4.6 mm, 5μm particle size), maintained at 30°C, with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) [2]. The gradient elution program should begin at 20% B, increasing linearly to 80% B over 25 minutes, with a flow rate of 1.0 mL/min and detection wavelength of 280 nm. For enhanced sensitivity and compound confirmation, Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) provides superior detection capabilities, with this compound typically exhibiting [M+H]+ ion at m/z 421.1284 [2].

The total polyphenolic content of extracts should be determined using the Folin-Ciocalteu method, with gallic acid as standard, while antioxidant capacity can be evaluated through DPPH and ABTS radical scavenging assays [2]. These complementary analyses provide valuable information about the overall phytochemical composition and bioactivity potential beyond this compound-specific content.

Bioactivity Assessment for Extraction Quality Control

To ensure that the MAE process preserves the bioactive integrity of this compound, standardized bioassays should be implemented as quality control measures:

Cytotoxicity Screening: Evaluate antiproliferative effects against neuroblastoma cell lines (e.g., CHLA15 and LAN5) using resazurin viability assays, with expected IC50 values of 2-5 μM for this compound [1].

Apoptosis Induction: Quantify caspase 3/7 activation using fluorogenic substrates and monitor PARP cleavage through Western blot analysis [1].

Ferroptosis Assessment: Measure lipid peroxidation using BODIPY 581/591 C11 staining and monitor GPX4 protein levels as key ferroptosis markers [1].

Antioxidant Activity: Determine radical scavenging capacity through DPPH and ABTS assays, with typical EC50 values below 10 μg/mL for high-quality extracts [2].

Antimicrobial Screening: Assess antibacterial potential against Gram-positive and Gram-negative bacterial strains using broth microdilution methods to determine minimum inhibitory concentrations (MIC), with values below 1 mg/mL indicating significant activity [2].

Table 3: Expected Bioactivity Profile of High-Quality this compound Extracts

| Bioassay | Target/Mechanism | Expected Result | Experimental Reference |

|---|---|---|---|

| Cytotoxicity | Neuroblastoma cell viability | IC50: 2-5 μM | [1] |

| Apoptosis Induction | Caspase 3/7 activity | >2-fold increase | [1] |

| Ferroptosis Activation | GPX4 protein level | >40% reduction | [1] |

| Antioxidant Activity | DPPH radical scavenging | EC50 < 10 μg/mL | [2] |

| Antibacterial Effect | Minimum inhibitory concentration | MIC < 1 mg/mL | [2] |

| Antienzymatic Activity | α-glucosidase inhibition | >50% at 100 μg/mL | [2] |

Troubleshooting, Scaling Considerations, and Future Perspectives

Common Technical Challenges and Solutions

Despite the robustness of MAE for this compound extraction, researchers may encounter specific technical challenges that require targeted solutions:

Low Extraction Yield: Potential causes include insufficient cell disruption or suboptimal solvent composition. Solutions include incorporating a pre-soaking step (30-60 minutes) to enhance solvent penetration, adding 1-5% acid (formic or acetic) to improve phenolic compound solubility, or implementing multiple extraction cycles with fresh solvent [8].

Compound Degradation: evidenced by reduced bioactivity despite adequate extraction yields. Mitigation strategies include reducing irradiation time (to 10-15 minutes), lowering extraction temperature (to 60-80°C), or incorporating antioxidant additives such as ascorbic acid (0.1%) to the extraction solvent [7] [8].

Irreproducible Results: Often attributable to non-uniform plant material or inconsistent microwave field distribution. Solutions include implementing more stringent particle size control through standardized sieving, incorporating continuous magnetic stirring during extraction, and utilizing silicon carbide accessories to ensure even heat distribution [9].

Solvent Loss in Open Systems: Particularly problematic with volatile solvents like ethanol. This can be addressed by implementing efficient reflux condensers, reducing microwave power (to 250-400W), or transitioning to closed-vessel systems for improved solvent retention [7].

Scaling Considerations for Industrial Translation

While laboratory-scale MAE systems typically process 1-10g of plant material, successful translation to industrial applications requires careful consideration of scaling parameters:

Batch vs. Continuous Processing: For large-scale production, continuous MAE systems offer advantages in throughput and consistency, though batch systems provide greater flexibility for process optimization [9].

Energy Efficiency: Industrial-scale MAE should prioritize energy recovery systems and optimize solvent-to-feed ratios to minimize operational costs while maintaining extraction efficiency [6].

Regulatory Compliance: Industrial applications must adhere to relevant regulatory guidelines, including EPA 3546 for organic compound extraction and EU 2015/1933 for polycyclic aromatic hydrocarbon control in final products [9].

Process Integration: Downstream processing including solvent recovery, extract concentration, and purification should be integrated with the MAE step to maximize overall efficiency and product quality [6].

The following workflow diagram illustrates the complete this compound extraction and validation process:

Emerging Trends and Research Opportunities

The field of MAE for bioactive compound extraction continues to evolve, with several promising research directions emerging:

Hybrid Extraction Technologies: Combining MAE with other advanced techniques such as enzyme-assisted pre-treatment or ultrasonic post-extraction may further enhance this compound yields and bioactivity [6].

Green Solvent Development: Investigation of natural deep eutectic solvents (NADES) as environmentally friendly alternatives to conventional organic solvents for this compound extraction represents an exciting frontier [8].

Process Analytical Technology: Implementation of in-line monitoring systems for real-time quality control during MAE could significantly improve process consistency and product quality [9].

Personalized Medicine Applications: Development of small-scale MAE protocols for patient-specific preparation of this compound formulations could open new avenues in personalized cancer therapy [1] [3].

The following mechanism diagram illustrates this compound's multifaceted bioactivity:

Conclusion

Microwave-assisted extraction represents a highly efficient, reproducible, and scalable methodology for obtaining bioactive this compound from Maclura pomifera. The optimized protocols detailed in this application note enable researchers to achieve high extraction yields while preserving the compound's structural integrity and multifaceted bioactivity. The demonstrated ability of this compound to simultaneously target multiple cell death pathways and reverse multidrug resistance phenotypes underscores its significant potential as a lead compound for cancer therapeutics. By implementing the standardized extraction, analysis, and validation procedures outlined herein, researchers can ensure consistent production of high-quality this compound extracts to support rigorous preclinical investigation and future therapeutic development.

References

- 1. This compound Induces Antiproliferative and Pro-Death Effects in ... [pmc.ncbi.nlm.nih.gov]

- 2. Comparative study on the chemical composition and... :: BioResources [bioresources.cnr.ncsu.edu]

- 3. This compound targets SERCA, mTOR, and P-gp to induce ... [sciencedirect.com]

- 4. This compound Exerts Antineuroinflammatory Effects through ... [pmc.ncbi.nlm.nih.gov]

- 5. sciencedirect.com/topics/chemistry/ microwave - assisted - extraction [sciencedirect.com]

- 6. Microwave-assisted extraction of functional compounds from ... [bioresources.cnr.ncsu.edu]

- 7. | PPTX Microwave Assisted Extraction [slideshare.net]

- 8. Microwave-Assisted Extraction of Bioactive Compounds ... [intechopen.com]

- 9. - Microwave | Anton Paar Wiki Assisted Extraction [wiki.anton-paar.com]

Application Notes and Protocols: Pomiferin for Collagen Stimulation in Skin Research

Introduction

Pomiferin, a prenylated isoflavonoid purified from the fruits of Maclura pomifera (Osage orange), has emerged as a potent extracellular matrix (ECM) protein stimulant with significant potential for dermatological applications [1] [2]. Research demonstrates that this compound significantly enhances the expression of key structural proteins including collagen, elastin, and fibrillin in biological models relevant to human skin [1] [2]. These effects are comparable or superior to equivalent concentrations of retinol, positioning this compound as a promising natural alternative for anti-aging and skin-rejuvenation research [1]. These application notes consolidate the available experimental data and provide detailed protocols for evaluating this compound's efficacy in stimulating collagen production.

Mechanism of Action

This compound functions primarily as a potent extracellular matrix protein stimulant [1]. The compound enhances the expression of critical dermal structural proteins, thereby directly countering the age-related decline in collagen and elastin. Collagen itself exerts its biological functions by interacting with specific cell surface receptors, including integrins (α1β1, α2β1, α10β1, α11β1), discoidin domain receptors (DDRs), and others [3]. These interactions activate downstream signaling pathways such as MAPK, JNK, ERK, and TGF-β, which regulate cellular processes vital for skin homeostasis, including proliferation, differentiation, and collagen synthesis [3] [4]. The aging process, driven by both intrinsic factors and extrinsic insults like UV radiation, leads to increased matrix metalloproteinase (MMP) activity and reduced collagen synthesis [4]. This compound appears to counteract this process by directly upregulating the production of ECM components.

This compound Signaling Pathway in Collagen Stimulation

The following diagram illustrates the hypothesized cellular signaling pathway through which this compound may stimulate collagen production, based on general collagen biology and the known effects of phenolic compounds [3] [5] [4].

Quantitative Efficacy Data

Experimental data from in vitro and ex vivo models provide clear guidance on effective concentration ranges for this compound.

Summary of Effective this compound Concentrations

Table 1: Effective concentrations of this compound for extracellular matrix stimulation.

| Experimental Model | Key Findings | Effective Concentration Range | Reference |

|---|

| Normal Human Dermal Fibroblasts (NHDF) In vitro | Increased expression of collagen, elastin, and fibrillin comparable or superior to equivalent retinol concentrations. | Data suggests testing within the 0.05 - 5 ppm range. | [1] [2] | | Human Hair Follicle Ex vivo | Significant increase in collagen and elastin expression. | 0.05 - 5 ppm | [1] [2] |

Detailed Experimental Protocols

Below are standardized protocols for evaluating this compound's efficacy, based on methodologies used in key studies.

Protocol 1: In Vitro Assessment Using Normal Human Dermal Fibroblasts (NHDFs)

This protocol is designed to quantify changes in ECM protein expression at the mRNA and protein levels.

4.1.1 Materials

- Test Compound: this compound (≥95% purity). Isolated with a small amount of the structurally similar but less potent antioxidant Osajin [1].

- Cells: Normal Human Dermal Fibroblasts (NHDFs).

- Culture Medium: Standard fibroblast growth medium (e.g., DMEM with 10% FBS).

- Solvent Control: Dimethyl sulfoxide (DMSO, final concentration ≤0.1%).

- Positive Control: Retinol (e.g., 1 µM).

- Assay Kits: RNA isolation kit, reverse transcription kit, qPCR reagents, ELISA kits for Collagen I, Elastin.

4.1.2 Procedure

- Cell Seeding: Seed NHDFs in appropriate culture plates at a density of 5 x 10⁴ cells/cm² and allow to adhere for 24 hours.

- Treatment:

- Prepare stock solution of this compound in DMSO.

- Dilute stock in culture medium to achieve final concentrations (e.g., 0.05, 0.5, 5 ppm). Ensure DMSO concentration is consistent across all groups, including vehicle control.

- Treat cells with this compound, vehicle (DMSO), or positive control (Retinol) for 24-72 hours. Refresh media containing treatments every 24 hours.

- RNA Isolation and qPCR Analysis:

- After treatment, lyse cells and isolate total RNA.

- Synthesize cDNA and perform qPCR using primers for genes of interest (e.g., COL1A1, ELN, FBN1).

- Normalize data to housekeeping genes (e.g., GAPDH, ACTB) and analyze using the 2^–ΔΔCt method.

- Protein Analysis (ELISA):

- Collect cell culture supernatants or cell lysates after treatment.

- Quantify specific proteins (e.g., Collagen I, Elastin) using commercial ELISA kits according to manufacturer instructions.

4.1.3 Expected Results

Dose-dependent increases in mRNA and protein levels of collagen I, elastin, and fibrillin should be observed, with effects at 5 ppm expected to be comparable or superior to equivalent retinol concentrations [1].

Protocol 2: Ex Vivo Assessment Using Human Hair Follicle Organ Culture

This model provides a complex, multi-cell type system to study ECM modulation in a tissue context.

4.2.1 Materials

- Tissue: Anagen-stage human hair follicles, obtained from scalp skin samples.

- Culture Medium: William's E medium supplemented with 2 mM L-glutamine, 10 µg/mL insulin, 10 ng/mL hydrocortisone, and antibiotics.

- Test Compound: this compound (prepared as in Protocol 4.1.1).

4.2.2 Procedure

- Hair Follicle Preparation: Carefully dissect hair follicles from biopsy samples under a stereo-microscope. Select healthy, intact follicles in the anagen phase.

- Culture and Treatment:

- Place individual follicles in 24-well plates containing 500 µL of culture medium per well.

- Treat follicles with this compound at concentrations of 0.05, 0.5, and 5 ppm. Include vehicle and positive control groups.

- Maintain cultures for 6-10 days, replacing the medium and treatments every other day.

- Tissue Analysis:

- Gene Expression: After culture, snap-freeze follicles in liquid nitrogen. Pool 5-10 follicles per group for RNA extraction and qPCR analysis as in Protocol 4.1.2.

- Immunohistochemistry (IHC): Formalin-fix and paraffin-embed follicles. Section and stain using antibodies against Collagen I or Elastin. Quantify staining intensity using image analysis software.

4.2.3 Expected Results

Significant upregulation of collagen and elastin gene expression and increased protein detection via IHC in follicles treated with this compound within the 0.05-5 ppm range, confirming the bioactivity observed in monolayer fibroblast cultures [1].

Experimental Workflow

The following diagram outlines the key stages of the experimental process for evaluating this compound, from compound preparation to data analysis.

Formulation Considerations for Topical Application

For translational research aimed at developing topical products, the following points should be considered:

- Stability: As a phenolic compound, this compound may be susceptible to oxidation. Formulations should include appropriate antioxidants and be stored in opaque, airtight containers.

- Solubility: Its isoflavonoid structure suggests potential solubility challenges. Co-solvents, cyclodextrins, or lipid-based nanoemulsions may be required for effective delivery.

- Synergistic Formulations: Given the antioxidant properties of this compound and its related extracts [5], combination with other anti-aging agents (e.g., hyaluronic acid, vitamins) could be explored for enhanced efficacy.

Conclusion

This compound is a highly promising natural compound for stimulating dermal extracellular matrix proteins. The provided data and protocols demonstrate that it exhibits significant activity at low concentrations (0.05 to 5 ppm) in both in vitro and ex vivo models. The detailed methodologies for NHDF and hair follicle assays offer robust frameworks for researchers to validate and expand upon these findings. Future work should focus on elucidating the precise molecular targets and signaling pathways engaged by this compound and advancing its development in stable, bioavailable topical formulations for skin and scalp treatments.

References

- 1. In vitro and ex vivo examination of topical this compound ... [sciencedirect.com]

- 2. In vitro and ex vivo examination of topical this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. The Molecular Interaction of Collagen with Cell Receptors for ... [pmc.ncbi.nlm.nih.gov]

- 4. Promoting collagen synthesis: a viable strategy to combat skin ... [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Anti-Aging Potential Evaluation of Maclura pomifera ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Pomiferin Ex Vivo Hair Follicle Assay for Cosmetic and Dermatological Research

Introduction to Pomiferin and Its Potential in Hair Research

This compound is a prenylated isoflavonoid that can be isolated and purified from the fruits of Maclura pomifera (Osage Orange). This unique molecule is typically isolated with a small amount of a structurally similar compound called Osajin, which lacks an aromatic hydroxyl group and has been shown to be a less effective antioxidant than this compound. The potent antioxidant properties of this compound, combined with its ability to stimulate extracellular matrix proteins, make it a promising candidate for topical skin and scalp treatments where modulation of extracellular matrix protein expression is important. Recent studies have demonstrated that this compound exhibits comparable or superior efficacy to equivalent concentrations of retinol in stimulating collagen, elastin, and fibrillin expression, positioning it as a potentially valuable ingredient in the cosmetic and pharmaceutical industries for hair and skin rejuvenation [1] [2].

The ex vivo hair follicle model provides an excellent platform for evaluating the efficacy of potential hair growth compounds like this compound. This model maintains the complex cellular interactions and native tissue architecture that are crucial for realistic assessment of hair growth modulation, while avoiding the ethical concerns associated with animal studies. Hair follicles undergo cyclic transformations between growth (anagen), regression (catagen), and rest (telogen) phases, and this cycling is regulated by numerous molecular signals that can be influenced by topical treatments. The ex vivo approach allows researchers to directly observe the effects of test compounds on hair follicle elongation, cycle progression, and protein expression in a controlled environment that closely mimics in vivo conditions [3] [4].

Experimental Protocols and Methodologies

Hair Follicle Collection and Preparation

Tissue Sourcing: Healthy human haired scalp tissue should be obtained from elective cosmetic surgery procedures from donors aged 22-70 years. All tissue must be acquired with proper informed consent and ethical approval in accordance with institutional review board requirements and the Declaration of Helsinki. Tissue should be placed in transport media (DMEM containing L-glutamine, 10% FCS, 5× Pen/Strep, 3× antifungal) immediately after removal [3].

Hair Plucking Technique: Collect several strands of scalp hair by firmly holding and pulling individual strands by the root using non-slip cosmetic tweezers. To avoid hair follicle cell death by drying, quickly immerse the hair follicle cells into pre-warmed pre-incubation medium without removing the hair shaft. Keep samples at 36.5°C until further processing. Cut the hair shaft, leaving about 10-20 mm for easier handling during experiments [4].

Selection Criteria: Use plucked scalp hairs whose root surface is mostly or fully covered with hair follicle cells to obtain strong experimental signals. Visually inspect follicles under magnification to ensure structural integrity and select those with intact bulb and sheath regions for consistency across experiments [4].

Ex Vivo Culture Conditions

Culture Medium Preparation: Prepare DMEM without Phenol Red supplemented with sodium bicarbonate (1.2 g/L), HEPES (10 mM), D-Glucose (4.5 g/L), penicillin/streptomycin (1%), L-glutamine (2 mM), and sodium pyruvate (1 mM). Pre-warm and maintain medium at 36.5°C using a block incubator throughout the procedure [4].